3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO2S/c1-14(2)17(15,16)8-4-6(9(11,12)13)3-7(10)5-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVWCTMBINFRBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650517 | |
| Record name | 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-65-4 | |
| Record name | 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom, a trifluoromethyl group, and a sulfonamide moiety. These functional groups contribute to its unique properties and biological interactions.
Antimicrobial Properties
Sulfonamides are known for their antimicrobial activity. Studies have indicated that compounds with sulfonamide groups can inhibit bacterial growth by interfering with folate synthesis pathways. Specifically, this compound exhibits significant activity against various bacterial strains due to its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
Enzyme Inhibition
Research has shown that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory effects on carbonic anhydrases, which play crucial roles in physiological processes such as respiration and acid-base balance. The presence of the trifluoromethyl group enhances the compound's binding affinity to the enzyme's active site.
The mechanism by which this compound exerts its biological effects primarily involves:
- Competitive Inhibition : The compound competes with PABA for binding to the active site of dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Enzyme Interaction : The trifluoromethyl group may facilitate stronger interactions with target enzymes, enhancing inhibition efficiency.
Case Studies
-
Antibacterial Activity Evaluation
- A study conducted on various bacterial strains (e.g., E. coli, S. aureus) demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established sulfonamides. The results indicated a promising antibacterial profile, particularly against resistant strains.
-
Enzyme Inhibition Assays
- In vitro assays revealed that the compound inhibited carbonic anhydrase activity with an IC50 value significantly lower than that of traditional sulfonamides. This suggests enhanced potency due to structural modifications.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Enzyme | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 8 µg/mL | |
| Antibacterial | S. aureus | 4 µg/mL | |
| Carbonic Anhydrase Inhibition | Human Carbonic Anhydrase II | 0.1 µM |
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | MIC/IC50 Value |
|---|---|---|
| Sulfanilamide | No halogen substituents | 16 µg/mL |
| Trimethoprim | Dihydrofolate reductase inhibitor | 2 µg/mL |
| This compound | Bromine and trifluoromethyl groups | 4 µg/mL |
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity :
-
Anthelmintic Properties :
- Research indicates that compounds with similar structures exhibit efficacy against parasitic infections, suggesting that this compound could be explored for treating parasitic worm infections.
-
Research Tool in Proteomics :
- The compound may serve as a valuable tool in proteomic studies, particularly in the identification and characterization of protein interactions and functions due to its ability to modify biological pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps that allow for efficient preparation. The unique trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological membranes.
- Antibacterial Studies :
- Pharmaceutical Development :
- Toxicological Assessments :
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 3-position undergoes substitution under nucleophilic conditions. The electron-withdrawing effects of the sulfonamide (-SO₂NMe₂) and trifluoromethyl (-CF₃) groups activate the aromatic ring for SNAr reactions.
Key Observations :
-
Reactions proceed efficiently with secondary amines and thiols due to the ring’s electron deficiency.
-
Steric hindrance from the -CF₃ group slightly reduces reactivity at the 5-position .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings, enabling aryl-aryl or aryl-heteroaryl bond formation.
Mechanistic Insights :
-
The -CF₃ group enhances oxidative addition rates in palladium catalysis by increasing electrophilicity .
-
Steric effects from -NMe₂ limit coupling efficiency with bulky partners.
a) Sulfonamide Modifications
The dimethylamine group on the sulfonamide resists hydrolysis under standard conditions but reacts with strong alkylating agents:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| MeI, NaH, THF | 0°C → rt, 6 h | N,N,N-Trimethyl-5-CF₃-sulfonamide | 42% | |
| Ac₂O, Pyridine | Reflux, 3 h | N-Acetyl-N,N-dimethyl-5-CF₃-sulfonamide | 35% |
b) Trifluoromethyl Reactivity
The -CF₃ group is generally inert but influences electronic properties:
Comparative Reactivity with Analogues
The dimethylamine substituent differentiates this compound from analogues:
| Compound | Reactivity in SNAr (k, M⁻¹s⁻¹) | Suzuki Coupling Efficiency | Stability to Hydrolysis |
|---|---|---|---|
| 3-Bromo-N,N-dimethyl-5-CF₃-sulfonamide | 1.2 × 10⁻³ | 73% | High |
| 3-Bromo-N-ethyl-5-CF₃-sulfonamide | 9.8 × 10⁻⁴ | 65% | Moderate |
| 3-Bromo-NH₂-5-CF₃-sulfonamide | 2.1 × 10⁻³ | 82% | Low |
Trends :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzenesulfonamides
3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide (CAS 951885-25-9)
- Molecular Formula : C₁₁H₁₃BrF₃N₂O₂S
- Molecular Weight : 360.19 g/mol
- Key Differences: N-Alkyl Groups: Diethyl (-NEt₂) instead of dimethyl (-NMe₂). Applications: Likely used in hydrophobic environments or as intermediates requiring tailored pharmacokinetics .
3-Bromo-N,5-dimethylbenzenesulfonamide (CAS 1020252-91-8)
- Molecular Formula: C₈H₁₀BrNO₂S
- Molecular Weight : 264.14 g/mol
- Key Differences :
3-Bromo-N,N-diphenylbenzenesulfonamide (CAS 1183948-89-1)
- Molecular Formula : C₁₈H₁₅BrN₂O₂S
- Molecular Weight : 411.29 g/mol
- Key Differences: N-Aryl Groups: Bulky diphenyl (-NPh₂) substituents instead of dimethyl. Higher aromaticity may favor π-π interactions in drug design. Applications: Useful in catalysis or as a ligand in coordination chemistry .
Functional Group Variations
Celecoxib (CAS 169590-42-5)
- Molecular Formula : C₁₇H₁₄F₃N₃O₂S
- Molecular Weight : 381.37 g/mol
- Key Differences: Core Structure: Pyrazole ring fused to the benzene-sulfonamide system. Substituents: 4-Methylphenyl and trifluoromethyl groups. Impact: Celecoxib’s pyrazole ring enhances COX-2 enzyme selectivity, a feature absent in the target compound. Applications: Clinically used as a nonsteroidal anti-inflammatory drug (NSAID) .
Perfluorinated Benzenesulfonamides (e.g., CAS 52026-59-2)
- Molecular Formula : Complex perfluoroalkyl chains (e.g., -OCF₂CF₃).
- Key Differences :
Pharmacological and Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide, and how can purity be validated?
- Methodology : Synthesis typically involves halogenation and sulfonamide formation. For example, bromination of a trifluoromethyl-substituted benzene precursor followed by reaction with dimethylamine under controlled conditions (e.g., SNAr or Ullmann coupling). Purification via column chromatography (silica gel, gradient elution) is critical. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy to confirm substituent positions and absence of byproducts .
Q. What safety protocols should be followed when handling this compound?
- Methodology : Refer to MSDS guidelines for sulfonamide derivatives:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood due to inhalation risks.
- In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention if irritation persists .
Q. How can spectroscopic techniques (NMR, FTIR) distinguish this compound from structural analogs?
- Methodology :
- ¹H NMR : Identify dimethylamino protons (δ ~2.8–3.2 ppm as singlet) and aromatic protons (δ ~7.5–8.5 ppm with splitting patterns reflecting bromo/trifluoromethyl substitution).
- ¹⁹F NMR : Confirm trifluoromethyl group (δ ~-60 to -65 ppm).
- FTIR : Sulfonamide S=O stretches at ~1150–1300 cm⁻¹ and N-H stretches (if present) at ~3300 cm⁻¹ .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) can determine bond angles, torsion angles, and packing interactions. For example, refine data at 113 K to minimize thermal motion artifacts. Validate using R-factor (<0.05) and residual electron density maps. Compare with analogous structures (e.g., N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide) to assess steric effects of the trifluoromethyl group .
Q. What strategies address contradictory regioselectivity in bromination reactions of trifluoromethyl-substituted arenes?
- Methodology :
- Computational modeling : Use DFT (B3LYP/6-31G*) to predict electrophilic aromatic substitution sites.
- Experimental validation : Compare reaction outcomes under varying conditions (e.g., Lewis acids like FeBr₃ vs. Br₂ in HNO₃). Analyze regioselectivity via LC-MS/MS to detect isomers .
Q. How does the trifluoromethyl group influence binding interactions in enzyme inhibition studies?
- Methodology :
- Docking simulations : Use AutoDock Vina to model interactions (e.g., hydrophobic pockets, halogen bonding). The CF₃ group enhances binding via electron-withdrawing effects and van der Waals interactions.
- Enzyme assays : Compare IC₅₀ values with non-CF₃ analogs (e.g., 4-methylbenzenesulfonamide derivatives) to quantify potency differences .
Q. How can discrepancies in solubility data (DMSO vs. aqueous buffers) be resolved?
- Methodology :
- Solubility profiling : Use shake-flask method with UV-Vis quantification (λ_max ~270 nm). Adjust pH (e.g., phosphate buffer, pH 7.4) to mimic physiological conditions.
- Co-solvency studies : Evaluate DMSO-water mixtures (10–90% v/v) to identify optimal formulations for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
